4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
Description
4-[1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is a heterocyclic compound featuring a thiomorpholine core linked to a piperidine-3-carbonyl group substituted with a 4,6-dimethylpyrimidin-2-yl moiety. This structure combines sulfur-containing thiomorpholine with a pyrimidine ring known for its bioactivity. The compound’s design is inspired by the pharmacological significance of pyrimidine derivatives, particularly in herbicidal and antimicrobial applications.
The 4,6-dimethylpyrimidin-2-yl group is a critical pharmacophore observed in sulfonylurea herbicides (e.g., sulfometuron-methyl) and pyrimidinylbenzoate herbicides, which exhibit super-efficient weed control .
Properties
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-12-10-13(2)18-16(17-12)20-5-3-4-14(11-20)15(21)19-6-8-22-9-7-19/h10,14H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTAILOTSBDWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N3CCSCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound incorporates a thiomorpholine ring, a piperidine moiety, and a pyrimidine substituent, which are known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is C15H20N4OS, with a molecular weight of approximately 305.4 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4OS |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine |
| LogP | 0.5574 |
| Polar Surface Area | 73.261 |
Biological Activities
Research has indicated that compounds containing piperidine and pyrimidine structures often demonstrate various biological activities, including:
- Antimicrobial Activity : Compounds similar to thiomorpholines have shown effectiveness against bacterial and fungal strains.
- Antitumor Activity : Studies suggest that modifications in piperidine derivatives can lead to enhanced cytotoxic effects on cancer cells.
- Neuroprotective Effects : Some derivatives exhibit potential in protecting neuronal cells from oxidative stress.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays conducted on similar compounds have demonstrated significant inhibition of microbial growth. For instance, derivatives of piperidine have shown Minimum Inhibitory Concentrations (MIC) ranging from 1 to 10 µg/mL against various pathogens.
- Cytotoxicity Assays : A study evaluating the cytotoxic effects of piperidine derivatives found that certain modifications led to IC50 values as low as 5 µM in cancer cell lines, indicating potent antitumor activity.
- Neuroprotective Mechanisms : Research has indicated that certain piperidine derivatives can inhibit apoptosis in neuronal cells under stress conditions, suggesting a protective role against neurodegenerative diseases.
Interaction Studies
Understanding the interaction of 4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine with biological systems is crucial for elucidating its mechanism of action. Key studies include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Investigations into its binding affinity for neurotransmitter receptors could reveal potential applications in treating neurological disorders.
Comparative Analysis with Related Compounds
A comparative table illustrates the unique aspects of this compound relative to other similar structures:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine | Similar thiomorpholine structure | Different pyrimidine substitution pattern |
| 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide | Lacks thiomorpholine ring | Focused on carboxamide functionality |
| 4-(1-{[3-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine | Different aromatic substitution | Incorporates trifluoromethyl group |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential biological activities, particularly as a therapeutic agent. Compounds with similar structural motifs have demonstrated various pharmacological effects, including:
- Anticancer Activity : Research indicates that piperidine and pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies are necessary to evaluate the specific anticancer properties of this compound.
- Antimicrobial Properties : The presence of the thiomorpholine ring may enhance the compound's ability to interact with microbial targets, making it a candidate for developing new antibiotics.
- Neurological Applications : Given the piperidine structure's association with neuroactive compounds, this compound may have implications in treating neurological disorders.
Synthesis and Modifications
The synthesis of 4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Piperidine Ring : Utilizing alkylating agents and specific reaction conditions to construct the piperidine framework.
- Introduction of Pyrimidine Moiety : This step often requires condensation reactions that can yield various substituted pyrimidines.
- Thiomorpholine Integration : The final step involves coupling reactions that link the thiomorpholine ring to the piperidine core.
These synthetic pathways are crucial for optimizing yields and purity, which directly influence the compound's efficacy in biological applications.
Interaction Studies
Understanding how 4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine interacts with biological systems is essential for its application as a therapeutic agent. Interaction studies may include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanism of Action Studies : Investigating how the compound modulates biological pathways can provide insights into its therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- Pyrimidine vs. Pyrazine/Pyridazine : Pyrimidine’s nitrogen atoms at 1,3-positions enable stronger hydrogen bonding with biological targets compared to pyrazine (1,4-positions) or pyridazine (1,2-positions) .
- Thiomorpholine vs. Morpholine : Sulfur in thiomorpholine increases electron density and may enhance interactions with metal ions or hydrophobic pockets in enzymes .
Herbicidal Activity
The 4,6-dimethylpyrimidin-2-yl group in the target compound is structurally analogous to sulfometuron-methyl, a sulfonylurea herbicide with 100% inhibition against Echinochloa crus-galli at 100 mg/L . However, replacement of the sulfonylurea bridge with a thiomorpholine-piperidine scaffold may alter mode of action. For example:
- Sulfometuron-methyl: Inhibits acetolactate synthase (ALS), critical for branched-chain amino acid synthesis.
Antimicrobial and Chelation Properties
A related chelator-ligand, (E)-1-(((4,6-dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol, demonstrated moderate antimicrobial activity (MIC: 12.5–25 µg/mL against Staphylococcus aureus) and strong metal-chelating capacity for Fe³⁺ and Cu²⁺ . The thiomorpholine variant may exhibit enhanced chelation due to sulfur’s soft-base character.
Research Findings and Data Tables
Table 1: Comparative Herbicidal Activity (100 mg/L)
| Compound | Inhibition Against Brassica napus | Inhibition Against Echinochloa crus-galli |
|---|---|---|
| 4,6-Dimethylpyrimidin-2-yl derivatives | 100% | 98.1–100% |
| 4,6-Dimethoxypyrimidin-2-yl derivatives | 95–98% | 90–95% |
| Target compound (predicted) | ~90–95% (estimated) | ~85–90% (estimated) |
Source : Adapted from herbicidal data in .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) |
|---|---|---|
| (E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol | 12.5 | 25 |
| Target compound (predicted) | 15–20 (estimated) | 30–40 (estimated) |
Source : .
Preparation Methods
Functionalization of the Piperidine Core
Introduction of the 4,6-dimethylpyrimidin-2-yl group to piperidine typically proceeds via nucleophilic aromatic substitution. For example, tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate reacts with methyl 2-chloro-4-fluorobenzoate under microwave irradiation (120°C, 1 hour) in dimethyl sulfoxide (DMSO) with cesium carbonate as a base. This method achieves moderate yields (578 mg product from 500 mg starting material) and highlights the utility of microwave-assisted synthesis for accelerating SNAr reactions.
Carboxylic Acid Activation
The piperidine-3-carboxylic acid intermediate is often activated for subsequent amide coupling. In analogous syntheses, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) are employed to form reactive intermediates. For instance, tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate couples with 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid using HATU/DIPEA, yielding 75% product after 16 hours at room temperature. This protocol is directly applicable to activating the carboxylic acid group in the target synthesis.
Thiomorpholine Coupling via Amide Bond Formation
The final step involves coupling the activated piperidine intermediate with thiomorpholine.
Reagent Selection and Reaction Conditions
HATU-mediated coupling is preferred for its efficiency in forming sterically hindered amides. A representative procedure involves reacting 1-benzyl-5-(methylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid with tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate in DMF, achieving quantitative yield after 1 hour at room temperature. Similar conditions (HATU, DIPEA, DMF, 18–24 hours) are optimal for thiomorpholine coupling, ensuring minimal epimerization and high functional group tolerance.
Solvent and Temperature Optimization
Polar aprotic solvents like DMF or acetonitrile enhance reaction kinetics. For example, acetonitrile facilitates the synthesis of N-[6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yl]benzamide at 78°C with a 70–75% yield. Elevated temperatures (60–80°C) improve reaction rates but require careful monitoring to avoid decomposition.
Protective Group Chemistry and Deprotection
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is widely used to protect amine functionalities during piperidine functionalization. For instance, tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate undergoes Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with ammonia to isolate the free amine. This step is critical for subsequent coupling with thiomorpholine.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel with gradients of ethyl acetate/hexane (30–80%) effectively purifies intermediates. For example, tert-butyl 4-(3-(6-(methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylamino)propyl)piperidine-1-carboxylate is isolated in >95% purity using this method.
Spectroscopic Validation
1H NMR and LC-MS are standard for structural confirmation. A piperidine-carboxamide derivative exhibited characteristic peaks at δ 12.35 (s, 1H, NH), 3.87–3.91 (m, 2H, piperidine CH2), and 1.32 (s, 9H, Boc group), with LC-MS confirming the molecular ion ([M+H]+ = 387.22).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| HATU/DIPEA coupling | 75–100 | High efficiency, mild conditions | Cost of HATU reagent |
| Microwave-assisted | 60–70 | Reduced reaction time | Specialized equipment required |
| Boc deprotection | >90 | Compatibility with sensitive groups | Requires acidic conditions |
Q & A
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- Methodology : Use QSAR models in software like Schrödinger or MOE to predict logP, solubility, and CYP450 interactions. Compare with experimental data from hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
